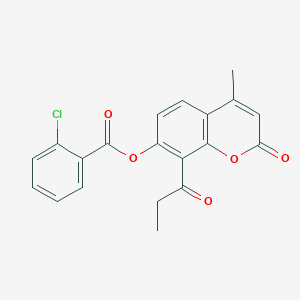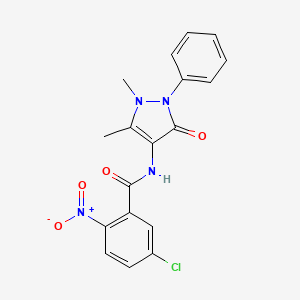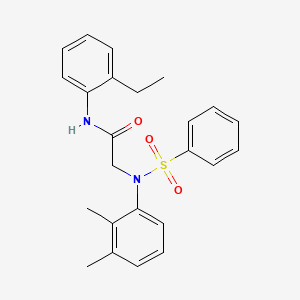
N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide
Vue d'ensemble
Description
N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide, also known as BRD-0492, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD-0492 belongs to the class of acrylamide derivatives and has been shown to exhibit promising pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide involves the inhibition of bromodomain-containing proteins (BRDs), which are involved in the regulation of gene expression. BRDs are a class of proteins that bind to acetylated histones and play a crucial role in the regulation of gene expression. By inhibiting BRDs, this compound can alter the expression of genes involved in various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. Additionally, this compound has also been shown to modulate the immune response, leading to its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide is its specificity towards BRDs, which makes it a promising candidate for drug development. However, one of the major limitations of this compound is its poor solubility, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide. One of the major areas of research is the development of more potent and selective BRD inhibitors. Additionally, the therapeutic potential of this compound in various diseases, such as cancer and autoimmune diseases, needs to be further explored. Furthermore, the pharmacokinetics and toxicity of this compound need to be studied in detail to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of BRDs, leading to its biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising, and further studies are needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where this compound has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-4-14(11)19-15(20)8-6-10-5-7-12(17)13(18)9-10/h1-9H,(H,19,20)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNGUUQJSSNIT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3545744.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B3545749.png)


![4-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3545775.png)
![methyl (2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3545785.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3545788.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3545796.png)


![1-(4-fluorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545815.png)
![N-[4-(aminosulfonyl)benzyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B3545833.png)
![1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3545841.png)